Methyl 2-(sulfamoylmethyl)benzoate

Description

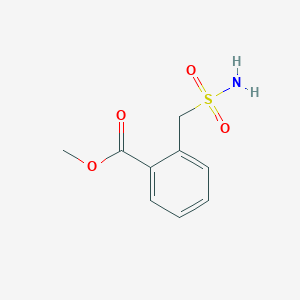

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(sulfamoylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)8-5-3-2-4-7(8)6-15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOUFTHAEAVMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879518 | |

| Record name | Benzoic acid,2-[(AmSO2)Me]-,Me ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112941-26-1 | |

| Record name | Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112941-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((aminosulfonyl)methyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112941261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[(aminosulfonyl)methyl]-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid,2-[(AmSO2)Me]-,Me ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[(aminosulfonyl)methyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 2-(sulfamoylmethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Sulfamoylmethyl Benzoate Scaffold for Chemical and Biological Investigation

Strategies for the Construction of the Sulfamoylmethyl Benzoate Core

The synthesis of the sulfamoylmethyl benzoate core is a multi-step process that begins with carefully selected precursor compounds and involves specific reaction conditions that can be optimized for improved efficiency and yield.

Common Precursor Compounds and Initial Transformations

The construction of sulfamoyl benzoate congeners often originates from readily available starting materials such as salicylic (B10762653) acid or halogenated benzoic acid derivatives. google.comresearchgate.net A common pathway involves a four-step reaction sequence: etherification, chlorosulfonation, amination, and esterification. researchgate.net

For instance, the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate starts with salicylic acid. researchgate.net The phenolic hydroxyl group undergoes etherification to form 2-methoxybenzoic acid. researchgate.net This intermediate is then chlorosulfonated, followed by amination to install the sulfamoyl group, and finally esterification of the carboxylic acid to yield the target methyl ester. researchgate.net

An alternative approach begins with halogenated benzoates. One documented synthesis starts from methyl 2,4-dichloro-5-sulfamoyl-benzoate and methyl 2,4-dibromo-5-sulfamoyl-benzoate. nih.gov Another method utilizes 2-methoxy-5-chlorobenzoic acid methyl ester as the precursor, which reacts with sodium aminosulfinate to form the sulfamoyl benzoate structure. google.compatsnap.comgoogle.com

A traditional route to a related compound, 2-sulfamylbenzoic acid methylester, employs saccharin as the starting material. In this process, a suspension of saccharin in absolute methanol is treated with a stream of hydrogen chloride gas, followed by refluxing to yield the final product. prepchem.com

While not explicitly detailed for this compound itself, a plausible precursor for its synthesis would be methyl 2-(chloromethyl)benzoate. Based on general chemical principles, this benzylic chloride could undergo a nucleophilic substitution reaction with a sulfonamide source to construct the desired Ar-CH2-SO2NH2 structure. stackexchange.com

Key Reaction Conditions and Reagent Systems

The reaction conditions and reagents are critical for the successful synthesis of sulfamoyl benzoates. The choice of solvent, catalyst, base, and temperature significantly influences the reaction's outcome, yield, and regioselectivity.

In the synthesis of methyl halo 2- and 4-substituted-5-sulfamoyl-benzoates from dihalo-precursors, nucleophilic aromatic substitution is performed with various thiols. nih.gov Key reagent systems and conditions include:

Solvents : Methanol (MeOH) or Dimethyl sulfoxide (B87167) (DMSO). The use of the polar aprotic solvent DMSO was found to be an improvement over the polar protic solvent MeOH. nih.gov

Bases : Triethylamine (TEA) or Potassium Carbonate (K₂CO₃). nih.gov

Temperature : Reactions are typically conducted at elevated temperatures, such as 60 °C or under reflux. nih.gov

For the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate from a chloro-precursor, a different set of conditions is employed:

Reagents : Sodium aminosulfinate is used as the source of the sulfamoyl group. google.compatsnap.com

Catalyst : A copper catalyst, such as cuprous bromide (CuBr) or cuprous chloride (CuCl), is essential for the reaction. google.compatsnap.comgoogle.com

Solvent : Tetrahydrofuran (B95107) (THF) is the preferred solvent. google.compatsnap.com

Temperature and Duration : The reaction is typically run at temperatures between 40-65 °C for 8 to 16 hours. google.compatsnap.comgoogle.com

The table below summarizes various reaction conditions for the synthesis of sulfamoyl benzoate congeners.

Interactive Data Table: Synthesis Conditions for Sulfamoyl Benzoate Congeners

| Precursor | Reagents | Catalyst | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Thiols, TEA | - | DMSO | 60 °C | 72 h | 36-81% | nih.gov |

| 2-methoxy-5-chlorobenzoic acid methyl ester | Sodium aminosulfinate | Cuprous Bromide | THF | 45-60 °C | 10-14 h | 95.09% | google.com |

| 2-methoxy-5-chlorobenzoic acid methyl ester | Sodium aminosulfinate | Cuprous Chloride | THF | 40-65 °C | 8-16 h | 94.5-96.55% | patsnap.com |

Process Optimization Techniques in Sulfamoylbenzoate Synthesis

Optimizing the reaction process is crucial for maximizing yield and purity, particularly for large-scale industrial production. google.com Research into the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate from salicylic acid has focused on optimizing the conditions for each of the four main steps. researchgate.net By carefully adjusting parameters such as molar ratios, reaction time, and temperature, significant improvements in yield were achieved for etherification (92.6%), sulfonyl chloride formation (95.7%), amination (75.8%), and esterification (97.4%), leading to an enhanced total yield of 63.7%. researchgate.netiaea.org

Key optimization findings include:

Etherification : The molar ratio of salicylic acid to dimethyl sulfate (B86663) and the reaction time were optimized to achieve a yield of 92.6%. researchgate.net

Sulfonylation : The optimal molar ratio of the precursor 2-methoxybenzoic acid to chlorosulfonic acid was found to be 1:5, resulting in a yield of 95.7%. researchgate.net

Esterification : The ratio of the carboxylic acid precursor to methanol and sulfuric acid was optimized to 1:55:1.1 to ensure complete reaction, achieving a 97.4% yield. researchgate.net

Post-reaction workup is also a target for optimization. In several patented methods, the process includes decolorizing the reaction mixture with activated carbon, followed by filtration to remove the catalyst and byproducts like sodium chloride, and finally concentrating the filtrate under reduced pressure to obtain the pure product. google.comgoogle.com This streamlined process is designed to be environmentally friendly and suitable for industrial scale-up. google.compatsnap.com

Exploration of Derivatization Strategies for this compound

Once the sulfamoyl benzoate core is synthesized, it can be further modified through various derivatization strategies to produce a range of analogs with potentially new properties.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary strategy for derivatizing sulfamoyl benzoates. These reactions can occur at several sites on the molecule.

Substitution on the Aromatic Ring: In congeners containing leaving groups like halogens on the benzene (B151609) ring, nucleophilic aromatic substitution is a powerful tool. A study on methyl 2,4-dihalo-5-sulfamoyl-benzoates demonstrated reactions with a variety of sulfur-containing nucleophiles (thiols). nih.gov The regioselectivity of the substitution was found to depend on the nature of the nucleophile; for example, aromatic thiols tended to substitute at the 2-position, while aliphatic thiols favored the 4-position. nih.gov

Substitution on the Sulfamoyl Group: The nitrogen atom of the sulfamoyl group can also act as a nucleophile or be a site for substitution. In one study, ethyl 2-sulfamoylbenzoate was N-alkylated by reacting it with bromoalkyl compounds in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). nih.gov This demonstrates a method for introducing various side chains onto the sulfonamide nitrogen, a common strategy in medicinal chemistry.

Oxidation and Reduction Pathways

Oxidation reactions provide another avenue for derivatization, particularly in analogs containing sulfur atoms at a lower oxidation state. In the synthesis of sulfonyl derivatives, precursor compounds with a sulfanyl (B85325) (-S-) linkage are oxidized to the corresponding sulfonyl (-SO₂-) form. nih.gov A common method for this transformation is the use of an oxidizing agent like hydrogen peroxide (H₂O₂) in acetic acid at an elevated temperature of 75 °C. nih.gov This oxidation step is crucial for creating the final sulfonyl-containing analogs from their sulfanyl precursors. nih.gov

Comparative Analysis of Synthetic Routes for Positional Isomers and Derivatives

The synthesis of specific methyl benzoate congeners is highly dependent on the desired substitution pattern on the benzene ring. The location of the sulfamoyl and methyl groups dictates the choice of starting materials and the sequence of chemical transformations.

Synthesis of Methyl 2-Methoxy-5-sulfamoylbenzoate

Methyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the production of certain pharmaceutical agents. chemicalbook.com Historically, its synthesis involved a lengthy process starting from salicylic acid, which included methylation, chlorosulfonation, amination, and finally, esterification. This traditional route is often hampered by the generation of significant chemical waste, including high salt content and ammonia (B1221849) nitrogen, making it less environmentally favorable and costly for industrial-scale production. chemicalbook.comnih.gov

A more contemporary and efficient approach has been developed, which significantly shortens the process and improves yield. nih.govgoogle.com This method starts with Methyl 2-methoxy-5-chlorobenzoate and utilizes a copper-catalyzed reaction with an aminosulfonating agent.

A typical modern synthesis involves reacting Methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate in a solvent such as tetrahydrofuran (THF). chemicalbook.comnih.gov The reaction is catalyzed by a copper salt, like cuprous bromide or cuprous chloride, and is conducted at an elevated temperature, generally between 45-65°C, for several hours. chemicalbook.comnih.govnih.gov This one-step process avoids many of the problematic waste streams of the older method and results in high yields of the desired product. nih.govgoogle.com Post-reaction workup typically involves filtration to remove the catalyst and by-products, followed by concentration of the filtrate to isolate the Methyl 2-methoxy-5-sulfamoylbenzoate. chemicalbook.comnih.gov

Table 1: Modern Synthetic Route for Methyl 2-methoxy-5-sulfamoylbenzoate

| Step | Starting Material | Reagents | Catalyst | Solvent | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl 2-methoxy-5-chlorobenzoate | Sodium aminosulfonate | Cuprous bromide | Tetrahydrofuran | 60-65°C, 12 hours | 94.5% | 99.51% |

| 2 | Methyl 2-methoxy-5-chlorobenzoate | Sodium aminosulfonate | Cuprous bromide | Tetrahydrofuran | 45°C, 14 hours | 95.09% | 99.66% |

| 3 | Methyl 2-methoxy-5-chlorobenzoate | Sodium aminosulfonate | Cuprous chloride | Tetrahydrofuran | 65°C, 12 hours | 94.5% | 99.51% |

Synthesis of Methyl 4-(sulfamoylmethyl)benzoate

The synthesis of Methyl 4-(sulfamoylmethyl)benzoate follows a different pathway, reflecting the altered position of the sulfamoyl group. A documented method for its preparation involves a multi-stage process starting from Methyl 4-(bromomethyl)benzoate (B8499459). chemicalbook.com The synthesis of the starting material, Methyl 4-(bromomethyl)benzoate or its chloro-analogue, typically begins with the esterification of p-toluic acid (4-methylbenzoic acid) with methanol to form methyl p-toluate. This is followed by a side-chain halogenation reaction. For instance, chlorination can be achieved using chlorine gas under UV light. google.com

The subsequent conversion to Methyl 4-(sulfamoylmethyl)benzoate proceeds in three main stages. The initial stage involves the reaction of Methyl 4-(bromomethyl)benzoate with a sulfinating agent in a solvent like dimethyl sulfoxide (DMSO). This is followed by treatment with sodium methylate in methanol and DMSO. The final stage involves a reaction with hydroxylamine-O-sulfonic acid and sodium acetate (B1210297) in water to yield the final product. chemicalbook.com

Table 2: Synthetic Route for Methyl 4-(sulfamoylmethyl)benzoate

| Stage | Starting Material | Reagents | Solvent | Conditions |

|---|---|---|---|---|

| 1 | Methyl 4-(bromomethyl)benzoate | Sodium 3-methoxy-3-oxo-propane-1-sulfinate | Dimethyl sulfoxide | 20°C |

| 2 | Intermediate from Stage 1 | Sodium methylate | Methanol, Dimethyl sulfoxide | 20°C, 0.25 hours |

| 3 | Intermediate from Stage 2 | Sodium acetate, Hydroxylamine-O-sulfonic acid | Water | 20°C, 20 hours |

Advanced Spectroscopic and Computational Approaches for Structural Elucidation of Sulfamoylmethyl Benzoate Compounds

Application of Advanced Spectroscopic Techniques for Molecular Characterization

For sulfonamide derivatives, these techniques are crucial for confirming their synthesis and characterizing their solid-state and solution structures. researchgate.net X-ray crystallography, for instance, offers a definitive view of the molecular conformation in the crystalline state. Studies on compounds structurally related to Methyl 2-(sulfamoylmethyl)benzoate, such as Methyl 2-(N-ethylmethanesulfonamido)benzoate, reveal a distorted tetrahedral geometry around the sulfur atom. nih.gov In this related structure, the methoxycarbonyl group was found to be oriented at a dihedral angle of 11.8 (2)° relative to the benzene (B151609) ring. nih.gov Furthermore, this analysis identified intermolecular C—H⋯O hydrogen bonds that link molecules into centrosymmetric dimers, which are key to the stability of the crystal structure. nih.gov

Other techniques like native mass spectrometry can confirm the direct binding of sulfonamide-based ligands to proteins, while complementary ion mobility measurements can indicate whether major conformational changes occur upon binding. acs.org Hydrogen/deuterium exchange (HDX) mass spectrometry can further reveal which parts of a protein become more or less accessible when a sulfonamide ligand is bound, providing information on the interaction interface. acs.org

| Technique | Information Obtained | Relevance to Sulfamoylmethyl Benzoates |

|---|---|---|

| X-Ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, intermolecular interactions (e.g., hydrogen bonding). researchgate.netnih.gov | Provides a definitive solid-state structure and reveals conformational preferences and intermolecular forces. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, solution-state conformation, dynamic processes, and ligand-protein interactions. acs.orgresearchgate.net | Elucidates the structure in solution, which can differ from the solid state, and maps binding interactions. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns, and confirmation of ligand binding. acs.org | Confirms molecular identity and can be used to study non-covalent interactions with biological macromolecules. |

| Infrared (IR) Spectroscopy | Presence of functional groups and information on hydrogen bonding. nih.gov | Identifies the key sulfamoyl and benzoate (B1203000) groups and can indicate changes in intermolecular interactions. nih.gov |

Theoretical Calculations and Computational Chemistry Studies

Computational chemistry complements experimental techniques by providing a deeper understanding of a molecule's conformational landscape, electronic structure, and interaction potential. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are widely used to study sulfonamide-containing compounds. researchgate.net

The biological activity of sulfonamides can be highly dependent on their molecular conformation. researchgate.net Computational studies on various benzenesulfonamide (B165840) derivatives have shown that the molecule can exist in different stable or low-energy conformations. mdpi.com Key conformational features include the rotation around the S–N bond and the C–S bond.

Theoretical studies on sulfanilamide and its derivatives using DFT calculations have predicted the existence of multiple conformers. nih.gov A primary focus is often the relative orientation of the amide NH2 and the SO2 groups of the sulfonamide moiety, which can exist in either an eclipsed or staggered arrangement. nih.gov While gas-phase calculations may predict one conformer to be more stable, the inclusion of solvent effects can reverse this preference, highlighting the importance of the molecular environment. nih.gov For many benzenesulfonamides, two main conformations are typically found: one where the S-N bond is nearly perpendicular to the benzene ring and the NH2 group is either staggering or eclipsing the SO2 group. mdpi.com In most isolated sulfonamides, the amino group of the sulfonamide lies perpendicular to the benzene plane, with the amine's hydrogen atoms eclipsing the oxygen atoms of the sulfonyl group. mdpi.com

| Conformational Feature | Description | Computational Finding for Related Sulfonamides |

|---|---|---|

| Sulfonamide Group Orientation | Rotation around the C(aryl)-S bond, determining the position of the sulfonamide tail relative to the ring. | The S–N bond is often found to be nearly perpendicular to the benzene ring. mdpi.com |

| Amine/Sulfonyl Arrangement | Rotation around the S-N bond, leading to different arrangements of the amine hydrogens relative to the sulfonyl oxygens. | Can exist in eclipsed or staggered arrangements; the preferred state can depend on the solvent environment. nih.gov |

| Influence of Substituents | Nearby groups can induce different conformational preferences through weak intramolecular interactions. | An ortho-methyl group can cause the amino group to adopt a gauche orientation instead of the more common perpendicular one. mdpi.com |

Computational models are essential for understanding the non-covalent interactions that govern how sulfonamides interact with their environment, such as protein binding pockets or crystal lattices. Quantum mechanical calculations are used to study the intermolecular forces in the crystal structures of sulfonamides. nih.gov These studies have shown that strong intermolecular hydrogen bonds and π-π interactions are often the primary forces driving the crystal packing in these compounds. nih.gov

Modeling electronic properties provides insight into a molecule's reactivity and interaction potential. The distribution of electron density, for example, determines how a molecule will engage in electrostatic interactions. Theoretical calculations have been used to investigate the basicity of sulfonamides, showing that the proton affinity of the nitrogen atom is typically higher than that of the oxygen atoms. researchgate.net The Natural Bond Orbital (NBO) analysis is another computational tool used to examine electronic interactions within a molecule, such as the stabilizing effects of orbital interactions between lone pairs on heteroatoms and nearby antibonding orbitals. researchgate.net Such analyses have been applied to various sulfonamides to understand their internal electronic structure. researchgate.net These models are critical for interpreting experimental results and guiding the rational design of new molecules with specific binding properties. researchgate.netmdpi.com

| Property/Interaction Modeled | Computational Approach | Insight Gained |

|---|---|---|

| Intermolecular Hydrogen Bonds | Quantum Mechanics (QM) Calculations | Identifies and quantifies the strength of H-bonds that stabilize crystal structures and protein-ligand complexes. nih.gov |

| π-π Stacking Interactions | QM Calculations | Evaluates the contribution of aromatic ring stacking to molecular packing and binding affinity. nih.gov |

| Electronic Properties (Basicity, Charge Distribution) | DFT, NBO Analysis | Predicts sites of protonation and maps electrostatic potential, which governs intermolecular interactions. researchgate.net |

| Binding to Biological Targets | Molecular Docking, Molecular Dynamics | Predicts the binding pose and affinity of the molecule within a protein's active site. biorxiv.orgrsc.org |

Medicinal Chemistry and Pharmacological Relevance of Sulfamoylmethyl Benzoate Frameworks

Investigation of the Sulfamoyl Benzoate (B1203000) Moiety as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that can bind to a range of different biological targets, making it a valuable starting point for the discovery of new drugs. mdpi.com The sulfamoyl benzoate moiety is increasingly recognized as such a scaffold. Its structure confers favorable drug-like properties, which can enhance the metabolic stability and cell membrane penetration of derivative compounds. mdpi.com

The sulfonamide group, a key component of the scaffold, is a bioisostere for a carboxylic group but can offer advantages such as improved metabolic stability and better passive diffusion across biological membranes. nih.gov This has led to the widespread use of the sulfonamide moiety in medicinal chemistry to develop a broad spectrum of biologically active agents, including antibacterial, anti-inflammatory, and anticancer compounds. nih.gov The ability to systematically modify different regions of the sulfamoyl benzoate core allows for the creation of diverse chemical libraries, which can be screened against various therapeutic targets. nih.govnih.gov This strategic approach, combining a versatile core structure with targeted modifications, is central to its utility in drug discovery programs aimed at developing novel therapeutics. nih.gov

Enzyme Inhibition Studies

The sulfamoylmethyl benzoate framework has been extensively studied for its role in enzyme inhibition, a critical mechanism for the action of many therapeutic drugs. pioneerpublisher.com

A primary area of investigation for sulfamoyl benzoate derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. mdpi.comnih.gov Of particular interest are the tumor-associated isoform CAIX and the ubiquitous cytosolic isoform CAII. CAIX is highly overexpressed in many solid tumors, where it contributes to the acidification of the tumor microenvironment, facilitating tumor growth, invasion, and metastasis. mdpi.comnih.govresearchgate.net Therefore, selective inhibition of CAIX over other isoforms like CAII is a key strategy in developing anticancer drugs with limited side effects. mdpi.comnih.gov

Researchers have designed series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates and demonstrated their high affinity and selectivity for CAIX. mdpi.comnih.gov Modifications to the benzene (B151609) ring have yielded compounds with exceptional potency and selectivity. For instance, certain substitutions have led to compounds with subnanomolar binding affinity for CAIX, showing over 100-fold selectivity compared to other CA isozymes. nih.gov The primary sulfonamide group is a well-established zinc-binding group, crucial for the inhibitory activity against carbonic anhydrases. nih.govnih.gov

Table 1: Inhibition Data of Selected Sulfamoyl Benzoate Derivatives against Carbonic Anhydrase Isoforms (hCA II and hCA IX) This table is interactive. You can sort and filter the data.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| 2 | hCA IX | 3.7 nM |

| 4 | hCA IX | 38.2 nM |

| 5 | hCA VII | 29.5 nM |

| 6 | hCA VII | 0.76 nM |

| 6 | hCA IX | 25.4 nM |

| Compound 4b | CAIX | 0.12 nM (Kd) |

Data sourced from multiple studies investigating various benzothiazole-sulfonamides and methyl 2-halo-4-substituted-5-sulfamoyl-benzoates. nih.govunifi.it

The primary mechanism by which sulfamoyl benzoate derivatives inhibit carbonic anhydrases is through the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the enzyme's active site. nih.gov This interaction is a hallmark of classical carbonic anhydrase inhibitors. nih.gov The sulfonamide moiety binds to the catalytically essential Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic cycle of hydrating carbon dioxide. nih.govunifi.it

This type of inhibition is typically competitive, where the inhibitor vies with the substrate for access to the active site. nih.govlongdom.org X-ray crystallography studies of these inhibitors bound to CAIX have confirmed their binding mode and provided a structural basis for their selectivity. nih.gov The specific substitutions on the benzoate ring create additional interactions with amino acid residues in and around the active site, which accounts for the differences in affinity and selectivity observed between various CA isoforms. nih.govresearchgate.net

Exploration of Biological Activities and Therapeutic Potential

The ability of sulfamoylmethyl benzoate derivatives to selectively inhibit key enzymes translates into significant therapeutic potential, most notably in oncology.

The development of potent and selective CAIX inhibitors from the sulfamoyl benzoate class has established their potential as anticancer agents. mdpi.comresearchgate.net By inhibiting CAIX, these compounds can disrupt the pH regulation in tumors, leading to an increase in the extracellular pH and a decrease in the intracellular pH, which can suppress tumor cell proliferation and survival. mdpi.comnih.gov

Studies have reported the cytotoxic activity of various sulfamoyl benz(sulfon)amides against multiple cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells. nih.gov Importantly, many of these compounds have shown selective cytotoxicity towards cancerous cells while having minimal impact on healthy cells. nih.gov The anticancer effects are often linked to the induction of apoptosis and disruption of the cell cycle in cancer cells. nih.gov

Table 2: Anticancer Activity of Selected Sulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Activity (IC₅₀ / GI₅₀) | Cancer Type |

|---|---|---|---|

| Compound 8a | HeLa | 10.9 ± 1.01 µM | Cervical Cancer |

| Compound 8a | MDA-MB-231 | 19.22 ± 1.67 µM | Breast Cancer |

| Compound 8a | MCF-7 | 12.21 ± 0.93 µM | Breast Cancer |

| Compound 8b | HeLa | 7.2 ± 1.12 µM | Cervical Cancer |

| Compound 8b | MDA-MB-231 | 4.62 ± 0.13 µM | Breast Cancer |

| Compound 8b | MCF-7 | 7.13 ± 0.13 µM | Breast Cancer |

| Compound 8c | PC-3 | logGI₅₀ -7.10 | Prostate Cancer |

| Compound 9b | UO-31 | logGI₅₀ -5.66 | Renal Cancer |

| Compound 9c | SNB-75 | logGI₅₀ -5.84 | CNS Cancer |

Data sourced from studies on various sulfonamide derivatives, including N-bis(trifluoromethyl)alkyl-N′-thiazolyl ureas and N-ethyl toluene-4-sulphonamide. nih.govresearchgate.net

The characterization of the sulfamoyl benzoate framework as a privileged scaffold suggests its potential to interact with a variety of biological targets beyond carbonic anhydrases. mdpi.com For instance, related sulfonamide-containing structures have been explored for their activity on other receptor systems. While direct and extensive research linking Methyl 2-(sulfamoylmethyl)benzoate specifically to the Mas-related G protein-coupled receptor X1 (MrgX1) is not widely documented in the provided context, the principle of privileged scaffolds implies that derivatives from this class could be adapted to modulate other systems. The versatility of the scaffold allows for its application in developing agonists or antagonists for G-protein coupled receptors (GPCRs), such as the lysophosphatidic acid (LPA) receptors, where sulfamoyl benzoic acid analogues have been synthesized to achieve subtype-specific agonist activity. nih.gov This adaptability highlights the broad potential of the sulfamoyl benzoate core in medicinal chemistry.

Application as Intermediates in Pharmaceutical Compound Preparation

The sulfamoyl benzoate scaffold is a valuable structural motif utilized in the synthesis of various pharmaceutical agents. While specific documented syntheses using this compound as a starting intermediate are not prevalent in readily available literature, the strategic importance of closely related analogs is well-established. These intermediates are foundational for building more complex molecules, particularly those targeting enzymes and receptors involved in a range of pathologies.

For instance, derivatives like methyl 2-methoxy-5-sulfamoylbenzoate serve as crucial intermediates in the preparation of antipsychotic drugs such as Sulpiride and Levosulpiride. patsnap.comgoogle.com The synthesis of these drugs often involves traditional multi-step processes including methylation, chlorosulfonation, amination, and esterification, starting from materials like salicylic (B10762653) acid. patsnap.comgoogle.com Newer, more efficient synthetic routes have been developed for these intermediates to improve yield, reduce environmental waste, and make them more suitable for large-scale industrial production. patsnap.comgoogle.com

Furthermore, halogenated sulfamoyl benzoates, such as methyl 2,4-dichloro-5-sulfamoyl-benzoate, are key starting materials for creating series of potent and selective enzyme inhibitors. nih.govmdpi.com These intermediates undergo nucleophilic aromatic substitution reactions where a halogen is replaced by various thiols, followed by other transformations, to yield a library of compounds designed to target specific enzyme isoforms, such as carbonic anhydrase IX (CAIX). nih.govmdpi.com The reactivity of the starting halo-benzoate allows for the introduction of diverse chemical groups, enabling the exploration of structure-activity relationships. nih.gov

The following table summarizes examples of sulfamoyl benzoate intermediates and the classes of pharmaceutical compounds they are used to prepare.

| Intermediate Compound | Class of Pharmaceutical Compound | Specific Example(s) |

| Methyl 2-methoxy-5-sulfamoylbenzoate | Antipsychotics | Sulpiride, Levosulpiride patsnap.comgoogle.com |

| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | Carbonic Anhydrase Inhibitors | Experimental CAIX Inhibitors nih.govmdpi.com |

| 3,5-Dinitro-4-chlorobenzoic acid | Diuretics | Bumetanide (via multi-step synthesis) google.com |

| 4-Acetamidobenzenesulfonyl chloride | Sulfonamide Antibiotics | Sulfamethazine nih.gov |

Pharmacophore Mapping and Target Interaction Analysis

The pharmacological relevance of the sulfamoylmethyl benzoate framework is largely defined by the pharmacophoric features of the aromatic sulfonamide group. This functional group is a cornerstone in the design of inhibitors for various enzymes, most notably metalloenzymes like carbonic anhydrases (CAs). nih.govnih.gov A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target.

For aromatic sulfonamides, the primary pharmacophoric feature is the unsubstituted sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group. nih.govdrugbank.com In the active site of carbonic anhydrases, the sulfonamide nitrogen atom deprotonates and coordinates directly with the catalytic Zn²⁺ ion, effectively anchoring the inhibitor and blocking the enzyme's normal function—the reversible hydration of carbon dioxide. nih.govnih.gov

Target interaction analysis, often supported by X-ray crystallography, reveals that beyond this key interaction with the zinc ion, the rest of the inhibitor's structure plays a critical role in determining potency and selectivity. nih.govnih.gov The benzoate portion and any other substituents on the aromatic ring make additional hydrogen bonds and van der Waals contacts with amino acid residues lining the active site cavity. nih.govnih.gov These secondary interactions are crucial for differentiating between the various CA isoforms, which is a major goal in modern drug design to minimize off-target effects. nih.gov For example, designing inhibitors that selectively target the tumor-associated CAIX isoform over the ubiquitous CAI and CAII isoforms is a key strategy in developing novel anticancer agents. nih.govmdpi.comnih.gov

Studies on various methyl benzoate derivatives and related sulfonamides confirm their ability to interact with and inhibit key enzymes. While a specific pharmacophore model for this compound is not detailed in the literature, the general principles of sulfonamide-based inhibitors apply. The key interactions are summarized in the table below.

| Pharmacophore Feature | Target Interaction | Biological Target Example |

| Sulfonamide Group (-SO₂NH₂) | Primary zinc-binding group; coordinates with the active site Zn²⁺ ion. | Carbonic Anhydrases (CAs) nih.govnih.gov |

| Aromatic Ring | Forms van der Waals, hydrophobic, and π-π stacking interactions with amino acid residues. | Carbonic Anhydrase Active Site nih.govnih.gov |

| Hydrogen Bond Donors/Acceptors | Forms hydrogen bonds with active site residues (e.g., Threonine, Glutamine). | Carbonic Anhydrase II, IX, XII nih.govnih.gov |

| Substituents on the Ring | Provide additional contact points, influencing isoform selectivity and potency. | Various CA Isoforms nih.govnih.govresearchgate.net |

This understanding of the pharmacophore and target interactions allows medicinal chemists to rationally design novel inhibitors with improved potency, selectivity, and desired physicochemical properties for therapeutic applications. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Design in Sulfamoylmethyl Benzoate Research

Systematic Investigation of Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the sulfamoylmethyl benzoate (B1203000) scaffold have been undertaken to elucidate the relationship between chemical structure and inhibitory activity against various CA isozymes. A key study focused on a series of methyl 5-sulfamoyl-benzoates, which bear a primary sulfonamide group—a known pharmacophore for CA inhibitors. nih.gov

In this research, various substituents were introduced onto the benzene (B151609) ring to probe their effect on binding affinity. The compounds were categorized into groups based on the nature and position of these substituents relative to the sulfonamide group. For instance, one group of compounds featured sulfanyl (B85325) (-S-) or sulfonyl (-SO2-) substituents at the para- or ortho-positions. nih.gov The consistent presence of a methyl ester group in the meta-position was a strategic choice to systematically evaluate the impact of other modifications. nih.gov

The investigation revealed that alterations in the substitution pattern on the benzenesulfonamide (B165840) ring led to significant differences in binding affinity and selectivity for the target enzyme, CAIX, which is overexpressed in many tumors. nih.gov This systematic approach allows for the development of a clear SAR, providing a roadmap for future design iterations aimed at improving potency and selectivity.

Table 1: Impact of Structural Modifications on CAIX Binding Affinity

| Compound | Ring Substituents | Observed Dissociation Constant (Kd) for CAIX (nM) |

| 3b | 2-Cl, 4-SMe, 5-SO2NH2 | Data not specified |

| 3c | 2-Cl, 4-SEt, 5-SO2NH2 | Data not specified |

| 3d | 2-Cl, 4-SPr, 5-SO2NH2 | Data not specified |

| 3e | 2-Cl, 4-SBu, 5-SO2NH2 | Data not specified |

| 4b | 2-Br, 4-SMe, 5-SO2NH2 | 0.12 |

| Data sourced from a study on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates as carbonic anhydrase IX inhibitors. nih.gov |

Principles of Lead Optimization and Compound Selectivity

Lead optimization is a critical phase in drug development that aims to enhance the properties of a promising compound to make it a suitable drug candidate. For sulfamoylmethyl benzoate derivatives, a primary goal of lead optimization is to achieve high selectivity for the target enzyme, thereby minimizing off-target effects.

The research into methyl 5-sulfamoyl-benzoates as CA inhibitors serves as a compelling case study in lead optimization. By systematically varying the substituents on the benzene ring, researchers were able to identify compounds with not only high affinity but also remarkable selectivity for CAIX over other CA isozymes. nih.gov For example, compound 4b, a brominated derivative, demonstrated over 100-fold selectivity for CAIX compared to the other eleven catalytically active CA isozymes. nih.govnih.gov

The principle of bioisosteric replacement has also been a guiding concept. For instance, comparing compounds with chlorine versus bromine at a specific position revealed no significant difference in binding, allowing for flexibility in synthetic strategies. nih.gov The strategic placement of different alkyl groups on a sulfur substituent was also explored, leading to a refined understanding of the steric and electronic requirements for optimal binding. This iterative process of design, synthesis, and testing is fundamental to lead optimization, guiding the development of compounds with a desirable biological profile. nih.govnih.govnih.gov

Considerations for Binding Affinity and Molecular Recognition

The binding affinity of a compound to its target is a quantitative measure of the strength of their interaction. In the study of methyl 5-sulfamoyl-benzoates, binding affinities were meticulously determined for twelve different human CA isozymes using a fluorescent thermal shift assay. nih.gov This comprehensive profiling allowed for a detailed understanding of the molecular recognition between the inhibitors and the various enzymes.

The exceptional binding affinity of compound 4b to CAIX, with a dissociation constant (Kd) of 0.12 nM, highlights the successful application of rational design principles. nih.govnih.gov The intrinsic dissociation constant, which accounts for binding-linked protonation reactions, was even more remarkable at 0.08 pM. nih.gov

X-ray crystallography studies provided atomic-level insights into the molecular recognition process. The crystal structure of compound 3b bound to CAIX revealed the precise orientation of the inhibitor within the enzyme's active site. nih.govnih.gov Furthermore, crystallographic analysis of compounds bound to other CA isozymes helped to elucidate the structural basis for the observed selectivity towards CAIX. nih.govnih.gov These structural studies are invaluable for understanding the key interactions, such as hydrogen bonds and van der Waals forces, that govern binding affinity and selectivity, and they provide a solid foundation for the future design of even more potent and specific inhibitors based on the sulfamoylmethyl benzoate scaffold. nih.gov

Table 2: Dissociation Constants (Kd) of Selected Sulfamoyl Benzoate Derivatives for Various Human Carbonic Anhydrase (CA) Isozymes

| Compound | CAI (nM) | CAII (nM) | CAIII (nM) | CAIV (nM) | CAVa (nM) | CAVb (nM) | CAVI (nM) | CAIX (nM) | CAXII (nM) | CAXIII (nM) |

| 4b | 1200 | 14 | 59000 | 110 | 11000 | 60 | 44 | 0.12 | 23 | 12 |

| 6a | 1000 | 16 | >100000 | 100 | 9100 | 66 | 32 | 1.1 | 18 | 13 |

| 8b | 2000 | 25 | 40000 | 150 | 10000 | 70 | 30 | 0.8 | 20 | 15 |

| 10a | 1500 | 20 | >100000 | 120 | 8000 | 50 | 25 | 0.9 | 15 | 10 |

| This table presents the dissociation constants (Kd) for selected compounds, illustrating their binding affinities across a panel of human CA isozymes. Data is derived from research on methyl 2-halo-4-substituted-5-sulfamoyl-benzoates. nih.gov |

Diversified Research Applications and Future Trajectories of Methyl 2 Sulfamoylmethyl Benzoate

Utility in Advanced Organic Synthesis

Methyl 2-(sulfamoylmethyl)benzoate serves as a valuable building block in the synthesis of more complex molecules. Organic chemists utilize its reactive sites to construct novel compounds with potential pharmaceutical applications. For instance, derivatives of this compound have been investigated as inhibitors of carbonic anhydrases, a family of enzymes implicated in various diseases. nih.gov

The synthesis of these derivatives often involves nucleophilic aromatic substitution reactions, where the halogen atoms on the benzene (B151609) ring are replaced by other functional groups. nih.gov For example, reacting 2,4-dihalo-5-sulfamoyl-benzoates with thiols in the presence of a base can lead to the formation of ortho- or para-substituted benzenesulfonamides. nih.gov The resulting compounds can be further modified, such as through the oxidation of sulfanyl (B85325) derivatives to their sulfonyl counterparts. nih.gov

The versatility of this compound and its analogs makes them important intermediates in the creation of diverse molecular architectures. A related compound, methyl-2-formyl benzoate (B1203000), is recognized as a bioactive precursor in the synthesis of compounds with a wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. researchgate.net This highlights the potential of benzoate derivatives in medicinal chemistry.

Applications in Proteomics Research for Protein Interaction Studies

Proteomics, the large-scale study of proteins, benefits from chemical tools that can elucidate protein structure, function, and interactions. nih.gov While direct applications of this compound in proteomics are still an emerging area, the principles of molecular interaction studies with similar small molecules provide a framework for its potential use.

The interaction between small molecules and proteins, such as bovine serum albumin (BSA), is a key area of research. Spectroscopic techniques, including steady-state and time-resolved fluorescence, can be employed to study these interactions. mdpi.com For instance, the quenching of BSA's intrinsic fluorescence upon binding with a small molecule can reveal information about the binding mechanism, stoichiometry, and binding constants. mdpi.com Thermodynamic parameters, such as enthalpy and entropy changes, can further characterize the nature of the binding forces, for example, identifying the predominance of hydrogen bonding. mdpi.com

Given its structure, this compound could potentially interact with proteins through various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. The sulfamoyl group, in particular, can act as a hydrogen bond donor and acceptor. Studying these interactions can provide insights into how the compound might modulate protein function, a critical aspect of drug discovery and chemical biology. Proteomics technologies are instrumental in identifying diagnostic markers, developing vaccines, understanding disease mechanisms, and interpreting protein pathways. nih.gov

Emerging Research Directions in Chemical Biology and Materials Science

The unique properties of this compound and its derivatives suggest potential applications in both chemical biology and materials science.

In chemical biology, the development of selective inhibitors for enzymes like carbonic anhydrase IX (CAIX), which is associated with tumor acidification and metastasis, is a significant area of research. nih.gov The design of sulfamoyl-benzoates as CAIX inhibitors with high affinity and selectivity is a promising therapeutic strategy. nih.gov

In materials science, the structural characteristics of benzoate derivatives are of interest. For example, the crystal structure of a related compound, methyl 2-(benzoyloxy)benzoate, reveals specific intermolecular interactions, such as C—H⋯π and offset π–π stacking, which influence the packing of molecules in the solid state. researchgate.net Understanding these interactions is crucial for the rational design of new materials with desired properties.

Patent Landscape and Intellectual Property Considerations in Sulfamoylmethyl Benzoate Development

The commercial development of this compound and its derivatives is closely tied to the intellectual property landscape.

Analysis of Existing Patent Applications

A review of the patent literature reveals several applications related to the synthesis and use of sulfamoyl benzoate derivatives. For instance, patents have been filed for methods of preparing 2-methoxy-5-sulfamoyl methyl benzoate, an important intermediate for antipsychotic drugs. google.comgoogle.com These patents often describe novel and efficient synthetic routes that aim to reduce waste and improve yield, making the process more environmentally friendly and suitable for industrial-scale production. google.comgoogle.com

Another patent application details the synthesis of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate, highlighting a concise and efficient method with mild reaction conditions. google.com The existence of these patents indicates the commercial interest in these compounds and the importance of securing intellectual property rights for new synthetic methods and applications. The complexity of molecules like antibody-drug conjugates, which may involve similar chemical moieties, underscores the intricate nature of patenting in this field. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-(sulfamoylmethyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as sulfamoylation of a methyl benzoate precursor. For example, reductive amination () or coupling reactions using hydrazine hydrate under reflux conditions () are common. Key steps include:

- Intermediate formation : Use nucleophilic substitution to introduce the sulfamoyl group.

- Esterification : Protect carboxylic acid groups via methyl ester formation.

- Optimization : Monitor reactions via TLC (e.g., Chloroform:Methanol 7:3 ratio) and adjust solvent polarity or temperature to improve yield .

| Step | Reagents/Conditions | Monitoring Method |

|---|---|---|

| Sulfamoylation | Sulfamoyl chloride, base (e.g., K₂CO₃), DMF, 60°C | TLC (Rf comparison) |

| Esterification | Methanol, H₂SO₄ catalyst, reflux | NMR (disappearance of -COOH peak) |

Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H/¹³C NMR, focusing on sulfamoyl (-SO₂NH₂) and ester (-COOCH₃) group signals .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS (e.g., [M+H]⁺ peak) .

Q. How can the crystal structure of this compound be resolved using X-ray crystallography?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ SHELXT (direct methods) for initial phase determination .

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms .

- Visualization : Generate ORTEP diagrams (ORTEP-3) and Mercury CSD for packing analysis .

Advanced Research Questions

Q. How does the sulfamoyl group influence the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The sulfamoyl (-SO₂NH₂) group acts as a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution. Key considerations:

- Nucleophilic Attack : React with amines (e.g., benzylamine) in DMF at 80°C to form sulfonamide derivatives .

- Cross-Coupling : Utilize Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenylboronic acid) to modify the benzoate moiety .

- Kinetic Studies : Track reaction progress via in-situ IR spectroscopy to identify intermediates .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and IC₅₀ determination protocols .

- Metabolite Profiling : Identify active vs. inactive metabolites via LC-MS/MS .

- Comparative QSAR : Perform quantitative structure-activity relationship modeling to correlate substituent effects with activity .

Q. Are there computational methods to predict the interaction of this compound with enzyme targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Validate with free energy calculations (MM-PBSA) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- Pharmacophore Modeling : Identify critical hydrogen bond acceptors (e.g., sulfamoyl oxygen) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Experimental Replication : Measure solubility in DMSO, EtOAc, and hexane using gravimetric analysis (triplicate runs).

- Structural Analog Comparison : Cross-reference with Methyl 4-hydroxy-2-sulfamoylbenzoate (soluble in DMSO, insoluble in hexane) .

- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.